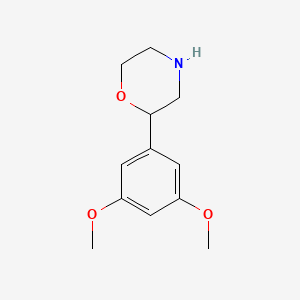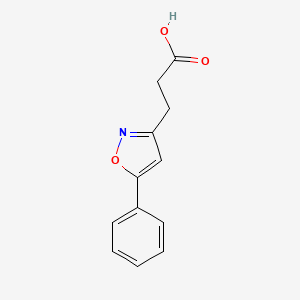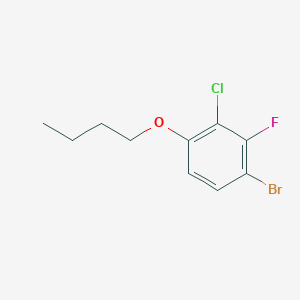
Ethyl 5-bromo-6-methoxypicolinate
Vue d'ensemble
Description
Ethyl 5-bromo-6-methoxypicolinate is a chemical compound with the molecular formula C9H10BrNO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the monolithiation of 2,6-dibromopyridine followed by a reaction with ethyl formate and subsequently by a reaction with iodine in ethanol . Another synthesis method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear structure formula C9H10BrNO3 . The molecular weight of the compound is 260.08 .Applications De Recherche Scientifique
Synthesis Improvements in Drug Discovery
Research on the 5-bromo-2-methylamino-8-methoxyquinazoline, a compound related to Ethyl 5-bromo-6-methoxypicolinate, highlights advancements in the synthesis process for drug discovery. The study by Nishimura & Saitoh (2016) describes how process chemistry laboratories optimized the original synthetic route, reducing isolation processes and increasing yield by 18%, thereby accelerating the supply of this compound to medicinal laboratories.
Antiviral Activity
A research conducted by Hocková et al. (2003) explored derivatives of this compound, demonstrating significant antiretroviral activity in cell culture. This study suggests potential applications of these derivatives in the treatment of retroviruses like HIV.
Impact on Alkaline Hydrolysis
A study by Campbell et al. (1970) investigated the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, related to this compound. The results provide insights into electronic interactions between the methoxy-group and ring nitrogen, which are critical for understanding the chemical behavior of such compounds.
Antimicrobial and Anti-inflammatory Applications
In the field of antimicrobial and anti-inflammatory research, a study by Al-Abdullah et al. (2014) presented derivatives of this compound demonstrating potent antibacterial activity and dose-dependent anti-inflammatory effects in animal models. This suggests potential therapeutic applications in combating bacterial infections and reducing inflammation.
Radical Scavenging and Antioxidant Properties
Research on nitrogen-containing bromophenols related to this compound, as explored by Li et al. (2012), indicates that these compounds possess potent scavenging activity against radicals. This suggests their potential use as natural antioxidants in food and pharmaceutical industries.
Crystal Structure and Spectral Studies
The crystal structure and spectral studies of compounds related to this compound, as investigated by Abdellaoui et al. (2019), offer crucial insights into their molecular properties. These studies are vital for understanding the physical and chemical characteristics of such compounds, paving the way for their application in various fields.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-bromo-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOTXUOFWTQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673294 | |
| Record name | Ethyl 5-bromo-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214337-82-2 | |
| Record name | Ethyl 5-bromo-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503439.png)









![4-[(Piperidine-4-carbonyl)amino]benzoic acid ethyl ester](/img/structure/B1503458.png)